

In Vitro Metabolism of TDCPP to BDCPP: A Technical Guide

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Compound of Interest

Compound Name: *Bis(1,3-dichloro-2-propyl) phosphate*

Cat. No.: *B042792*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

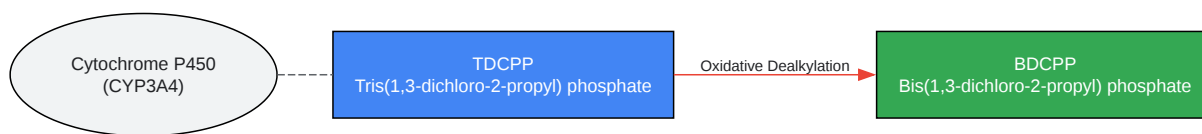
Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) is a high-production-volume organophosphate flame retardant ubiquitously detected in the environment and human tissues. Understanding its metabolic fate is crucial for assessing its toxicological profile and potential for bioaccumulation. This technical guide provides an in-depth overview of the in vitro metabolism of TDCPP to its primary metabolite, **bis(1,3-dichloro-2-propyl) phosphate** (BDCPP). The focus is on the enzymatic processes, quantitative data from various in vitro systems, and detailed experimental protocols for researchers in toxicology and drug development.

Metabolic Pathway of TDCPP to BDCPP

The primary metabolic transformation of TDCPP to BDCPP is an oxidative dealkylation reaction. This biotransformation is predominantly mediated by cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases primarily found in the liver.^{[1][2]} Specifically, the CYP3A4 isoform has been identified as having the highest activity towards TDCPP metabolism.^[2]

The reaction involves the hydroxylation of a carbon atom adjacent to the ester oxygen, followed by the cleavage of the ester bond, releasing a dichloropropanol molecule and forming the

diester metabolite, BDCPP. This metabolic step is a critical detoxification pathway, as BDCPP is generally considered less biologically active than the parent compound, TDCPP.[3]



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Caption: Metabolic conversion of TDCPP to BDCPP via oxidative dealkylation.

Quantitative Data on In Vitro Metabolism

The following tables summarize quantitative data from various in vitro studies on TDCPP metabolism. These studies typically utilize human or animal liver microsomes, which are rich in CYP enzymes.

Table 1: Metabolic Stability of TDCPP in Liver Microsomes

In Vitro System	Species	Half-life ($t_{1/2}$)	% Metabolized (Time)	Reference
Liver Microsomes	Mouse	1.8083 hours	Not Reported	[4]
Liver S9 Fraction	Human	Not Reported	68% (1 hour)	[5]
Liver Microsomes	Human	Not Reported	46% (1 hour)	[5]

Table 2: Enzyme Kinetics of TDCPP Metabolism

Specific kinetic parameters such as K_m and V_{max} for the formation of BDCPP from TDCPP are not readily available in the reviewed literature. The data below is from a study on a different substrate metabolized by CYP3A4 to illustrate typical values.

Enzyme	Substrate	Km (μM)	Vmax (pmol/min/pmo I P450)	Reference
Human CYP3A4	BMS-275183	1.3 - 2.4	Not Reported	[6]

Table 3: Quantification of BDCPP in In Vitro and Biological Samples

Matrix	Analyte	Concentrati on Range	Method Detection Limit (MDL)	Analytical Method	Reference
Human Urine	BDCPP	46 - 1,662 pg/mL	8 pg/mL	LC-MS/MS	[1][7]
Human Urine	BDCPP	Not Reported	0.05 ng/mL	LC-MS/MS	[5]

Experimental Protocols

This section provides a detailed methodology for a typical in vitro TDCPP metabolism assay using human liver microsomes.

Objective

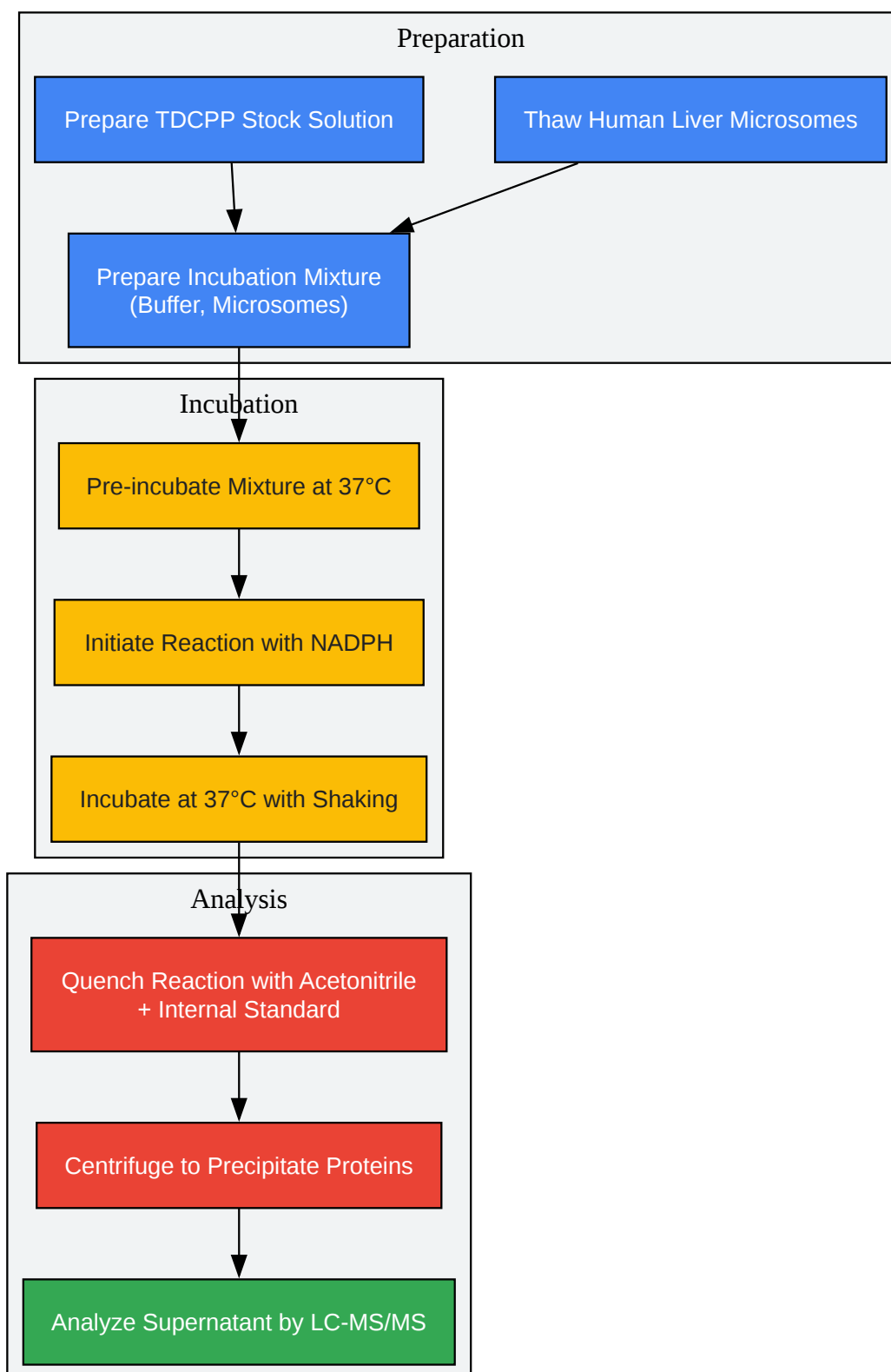
To determine the metabolic stability and metabolite formation of TDCPP when incubated with human liver microsomes.

Materials and Reagents

- Tris(1,3-dichloro-2-propyl) phosphate (TDCPP)
- **Bis(1,3-dichloro-2-propyl) phosphate (BDCPP)** standard
- Pooled human liver microsomes (HLMs)
- NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

- Phosphate buffer (100 mM, pH 7.4)
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Internal standard (e.g., deuterated BDCPP)
- 96-well plates or microcentrifuge tubes
- Incubator/shaker (37°C)
- Centrifuge
- LC-MS/MS system

Experimental Workflow



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Caption: Workflow for in vitro metabolism of TDCPP using human liver microsomes.

Detailed Procedure

- Preparation of Solutions:
 - Prepare a stock solution of TDCPP in a suitable solvent (e.g., DMSO or acetonitrile) at a high concentration (e.g., 10 mM).
 - Prepare working solutions of TDCPP by diluting the stock solution in the incubation buffer.
 - Prepare the NADPH regenerating system according to the manufacturer's instructions.
- Incubation:
 - Thaw the pooled human liver microsomes on ice.
 - In a 96-well plate or microcentrifuge tubes, add the phosphate buffer.
 - Add the human liver microsomes to the buffer to achieve a final protein concentration of 0.5-1.0 mg/mL.
 - Add the TDCPP working solution to the microsome suspension to reach the desired final concentration (e.g., 1-10 μ M).
 - Pre-incubate the mixture at 37°C for 5-10 minutes with gentle shaking.
 - Initiate the metabolic reaction by adding the NADPH regenerating system.
 - Incubate the reaction mixture at 37°C with constant shaking for various time points (e.g., 0, 5, 15, 30, 60 minutes).
- Sample Quenching and Preparation:
 - At each time point, terminate the reaction by adding a cold quenching solution (e.g., 2-3 volumes of acetonitrile containing an internal standard).
 - Vortex the samples vigorously to ensure complete protein precipitation.
 - Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.

- Carefully transfer the supernatant to a new plate or vials for analysis.
- LC-MS/MS Analysis:
 - Analyze the samples using a validated LC-MS/MS method for the quantification of TDCPP and BDCPP.
 - Use a suitable C18 column for chromatographic separation.
 - Optimize the mass spectrometer parameters for the detection of the parent compound and its metabolite. Multiple Reaction Monitoring (MRM) is typically used for quantification.

Data Analysis

- Calculate the percentage of TDCPP remaining at each time point relative to the 0-minute time point.
- Determine the half-life ($t_{1/2}$) of TDCPP by plotting the natural logarithm of the percentage of TDCPP remaining versus time and fitting the data to a first-order decay model.
- Quantify the formation of BDCPP at each time point using a calibration curve prepared with the BDCPP standard.

Conclusion

The in vitro metabolism of TDCPP to BDCPP is a key detoxification pathway mediated primarily by CYP3A4. The experimental protocols outlined in this guide, utilizing human liver microsomes and LC-MS/MS analysis, provide a robust framework for researchers to investigate the metabolic fate of TDCPP and other xenobiotics. The quantitative data presented, while highlighting the need for more comprehensive kinetic studies, offers valuable benchmarks for future research in the fields of toxicology and drug metabolism.

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